4-Thien-3-yl-1H-pyrrole-3-carboxylic acid
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Overview
Description
4-Thien-3-yl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H7NO2S and a molecular weight of 193.22 g/mol . This compound features a pyrrole ring substituted with a thienyl group and a carboxylic acid functional group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 4-Thien-3-yl-1H-pyrrole-3-carboxylic acid typically involves the reaction of a thienyl-substituted pyrrole with appropriate reagents to introduce the carboxylic acid group. One common synthetic route includes the use of thienyl-substituted pyrrole as a starting material, followed by carboxylation under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
4-Thien-3-yl-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thienyl and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used, but may include various substituted derivatives of the original compound.
Scientific Research Applications
4-Thien-3-yl-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studies of reaction mechanisms and synthetic methodologies.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in the treatment of diseases where heterocyclic compounds are known to be effective.
Mechanism of Action
The mechanism by which 4-Thien-3-yl-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The thienyl and pyrrole rings can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The carboxylic acid group may also play a role in binding to target molecules, enhancing the compound’s overall activity .
Comparison with Similar Compounds
4-Thien-3-yl-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:
4-Thien-2-yl-1H-pyrrole-3-carboxylic acid: Similar structure but with the thienyl group in a different position, leading to different reactivity and biological activity.
4-Phenyl-1H-pyrrole-3-carboxylic acid:
4-Thien-3-yl-1H-pyrrole-2-carboxylic acid: Similar structure but with the carboxylic acid group in a different position, affecting its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-thiophen-3-yl-1H-pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)8-4-10-3-7(8)6-1-2-13-5-6/h1-5,10H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHUOHUVAKSDDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CNC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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